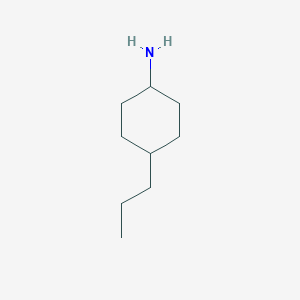

4-Propylcyclohexylamine

Description

Contextualizing 4-Propylcyclohexylamine within Cyclic Primary Amines

Cyclic amines are organic compounds that feature a nitrogen atom within a ring structure; they can be secondary or tertiary. wikipedia.org Primary amines, on the other hand, are characterized by an amino group (-NH2) attached to a carbon atom, where one of the three hydrogen atoms in ammonia (B1221849) has been replaced by an alkyl or aryl group. wikipedia.orgbyjus.com this compound, with its chemical formula C9H19N, belongs to the specific category of primary aliphatic amines, meaning the amino group is attached to a non-aromatic, saturated carbon ring. nih.govebi.ac.uk

This classification is significant because the properties and reactivity of an amine are heavily influenced by its structure. As a primary amine, this compound can participate in a wide range of reactions typical for this functional group, such as acylation, alkylation, and the formation of amides and sulfonamides. wikipedia.org The presence of the cyclohexane (B81311) ring introduces conformational considerations and steric bulk that can influence reaction selectivity and rates compared to linear aliphatic amines. Cyclic primary amines are considered fundamental building blocks for a multitude of fine chemicals and pharmaceuticals. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 4-propylcyclohexan-1-amine |

| Molecular Formula | C9H19N |

| Molecular Weight | 141.25 g/mol |

| CAS Number | 102653-37-2 |

| Canonical SMILES | CCCC1CCC(CC1)N |

| InChIKey | OZUBMBIDHPBIDL-UHFFFAOYSA-N |

The data in this table is sourced from PubChem. nih.gov

Significance of this compound as a Building Block in Organic Synthesis

In the context of organic and medicinal chemistry, a "building block" is a chemical compound with reactive functional groups that can be used for the modular assembly of more complex molecules. wikipedia.org These reagents are crucial in creating novel compounds, particularly in drug discovery and the synthesis of fine chemicals. wikipedia.orglifechemicals.com

This compound serves as a valuable building block due to its primary amine group, which provides a reactive site for constructing larger, more intricate molecular architectures. cymitquimica.com Its utility has been demonstrated in several areas of synthesis:

As a Synthetic Intermediate: The compound is an important intermediate in organic synthesis. cymitquimica.comvulcanchem.com For example, cis- and trans-propylcyclohexylamine have been identified as primary reaction intermediates in the hydrodenitrogenation (HDN) network of decahydroquinoline (B1201275), a process relevant to the purification of crude oil. acs.orgacs.org

In Derivatization: The amine functional group allows for straightforward derivatization. It can react with various electrophiles to create a diverse range of amides, esters, and other functionalized molecules, enabling the exploration of new chemical space. wikipedia.org

Synthesis of Complex Amines: It can be used as a starting material for more complex amine structures. For instance, the hydrogenation of 4-[3-(3-methylphenyl)-propyl]aniline over a ruthenium dioxide catalyst yields Cis,trans-4-[3-(3-methylcyclohexyl)-propyl]cyclohexylamine, demonstrating a pathway from an aniline (B41778) derivative to a more complex cyclohexylamine (B46788) structure. prepchem.com

The dual character of this compound—a reactive primary amine and a sterically defined cycloaliphatic scaffold—makes it a versatile tool for chemists aiming to build specific three-dimensional molecular shapes.

Current Research Landscape and Future Directions for this compound

A significant portion of current research involving this compound is focused on sustainable chemistry and biomass valorization. Lignin (B12514952), a major component of lignocellulosic biomass, is a complex polymer rich in aromatic units. Researchers are developing catalytic pathways to break down lignin and convert its derivatives into valuable chemicals, a process known as "catalytic funneling." rug.nlresearchgate.net

Recent studies have demonstrated a powerful, one-pot catalytic strategy to transform lignin-derived compounds like guaiacols and syringols into their corresponding cyclohexylamines. researchgate.net Specifically, a crude bio-oil from the reductive catalytic fractionation (RCF) of birch lignocellulose has been successfully converted into a product mixture rich in this compound. rug.nlresearchgate.netresearchgate.net This process typically involves a sequence of demethoxylation, hydrogenation, and amination reactions over catalysts like Raney Ni. researchgate.net In one study, an isolated yield of this compound reached as high as 7 wt% based on the initial lignin content, highlighting a promising green route to this important chemical. rug.nlresearchgate.netresearchgate.net

Table 2: Example of Catalytic Conversion of Birch Lignocellulose to this compound

| Step | Process | Conditions | Key Outcome |

|---|---|---|---|

| 1 | Reductive Catalytic Fractionation (RCF) | 1000 mg birch wood, 150 mg Ru/C catalyst, 20 mL methanol (B129727), 220 °C, 30 bar H2, 18 h | Production of a crude bio-oil containing monomeric compounds. |

| 2 | Catalytic Amination | 74 mg distilled monomers, 500 mg Raney Ni, 3 mL t-amyl alcohol, 7 bar NH3, 10 bar H2, 48 h | Conversion of monomers into a mixture rich in this compound. |

This table summarizes a two-step catalytic procedure described in research from the University of Groningen. rug.nlresearchgate.net

Future research is likely to continue focusing on optimizing these biomass-to-amine conversion processes to improve yields, selectivity, and economic viability. Further exploration into the applications of this compound as a precursor for polymers, agrochemicals, and pharmaceuticals is also a probable direction. researchgate.net Its role as a model compound in fundamental studies of catalysis, such as hydrodenitrogenation on metal surfaces, will also continue to be relevant for advancing catalyst design and understanding reaction mechanisms. acs.org

Structure

3D Structure

Properties

IUPAC Name |

4-propylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-3-8-4-6-9(10)7-5-8/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUBMBIDHPBIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337778 | |

| Record name | 4-Propylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102653-37-2 | |

| Record name | 4-Propylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Propylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Propylcyclohexylamine

Catalytic Synthesis Routes

The synthesis of 4-propylcyclohexylamine is notably achieved through catalytic pathways that transform biomass-derived compounds into valuable cyclic primary amines. researchgate.netrug.nl These routes are pivotal in the valorization of lignocellulose, a plentiful and renewable resource.

One-Pot Catalytic Conversion from Lignin-Derived Precursors

A significant advancement in the synthesis of cyclohexylamines, including this compound, is the development of one-pot catalytic conversions from precursors derived from lignin (B12514952). researchgate.netrug.nl This approach combines multiple reaction steps into a single process, enhancing efficiency and reducing waste. Research has demonstrated a powerful one-pot strategy using a Raney Ni-based catalyst to convert lignin-derivable compounds into cyclohexylamines with high yields. researchgate.netrug.nl

Lignin depolymerization, particularly through methods like reductive catalytic fractionation (RCF), yields a mixture of phenolic compounds, primarily guaiacols and syringols. rug.nlnih.gov These molecules serve as key platform chemicals for the synthesis of this compound. researchgate.netresearchgate.net Specifically, 4-propylguaiacol and 4-propylsyringol, major products from the RCF of birch wood, can be effectively funneled into the production of this compound. nih.gov The developed catalytic methodologies are extendable to a wide range of guaiacols and syringols, converting them into their corresponding cyclohexylamines. researchgate.netrug.nl

Raney Nickel (Raney Ni) has been identified as a highly effective catalyst for the one-pot synthesis of cyclohexylamines from lignin derivatives. researchgate.netrug.nl In a model reaction, Raney Ni successfully converted guaiacol (B22219) into cyclohexylamine (B46788) with up to 94% yield under relatively mild conditions using ammonia (B1221849) (NH3) and hydrogen (H2). researchgate.netrug.nl This high efficiency is attributed to Raney Ni's unique ability to catalyze not only hydrogenation and amination but also the crucial demethoxylation step. rug.nl The catalyst's performance surpasses other common heterogeneous catalysts like Palladium on carbon (Pd/C), which are effective for hydrogenation and amination but fail to perform the necessary demethoxylation. researchgate.net

Table 1: Catalyst Performance in the Conversion of Guaiacol to Cyclohexylamine

| Catalyst | Main Product(s) | Yield of Cyclohexylamine (7A) | Reference |

|---|---|---|---|

| Raney Ni | Cyclohexylamine (7A) | 87.3% | rug.nl |

| Pd/C | 2-Methoxycyclohexanamine (3A) | Not Formed | researchgate.net |

| Pd/Al2O3 | 2-Methoxycyclohexanamine (3A) | Not Formed | researchgate.net |

The conversion of lignin-derived phenols like guaiacol and syringol into this compound proceeds through a sequence of three key catalytic transformations: demethoxylation, hydrogenation, and amination. researchgate.netrug.nl Mechanistic studies indicate that the demethoxylation of the aromatic ring to produce a phenol (B47542) intermediate occurs first. rug.nl This is followed by the hydrogenation of the phenol to cyclohexanol (B46403) and/or cyclohexanone. Finally, the direct amination of these intermediates with ammonia yields the desired cyclohexylamine. rug.nlresearchgate.net This one-pot, three-step reductive catalytic process showcases an efficient pathway where the main by-products are methanol (B129727) and water, highlighting its green chemistry credentials. rug.nlrsc.orgresearchgate.net

Raney Ni-Based Catalytic Strategies

Conversion from Bio-oil Derived from Reductive Catalytic Fractionation (RCF) of Lignocellulose

Reductive Catalytic Fractionation (RCF) is an efficient method for depolymerizing lignin into a liquid bio-oil rich in monomeric phenolic compounds. rug.nlnih.gov This crude bio-oil serves as a direct feedstock for catalytic upgrading to valuable chemicals like this compound. researchgate.netresearchgate.net This process represents a "catalytic funneling" approach, where a complex mixture of biomass-derived compounds is convergently transformed into a single, high-value product. researchgate.netrug.nl

A practical application of this methodology involves a two-step procedure starting from native birch lignocellulose. researchgate.netrug.nl

Step 1: Reductive Catalytic Fractionation (RCF) Birch wood undergoes RCF using a Ruthenium on carbon (Ru/C) catalyst in methanol under a hydrogen atmosphere. researchgate.netrug.nl This process breaks down the lignin polymer, yielding a bio-oil rich in monomeric phenols, predominantly 4-propylguaiacol (2G) and 4-propylsyringol (2S). rug.nlnih.gov The yield of these phenolic monomers can be as high as 46.0 wt% based on the lignin content. nih.gov

Step 2: Catalytic Reductive Amination The distilled monomer fraction from the RCF bio-oil is then subjected to catalytic reductive amination. rug.nl Using a Raney Ni catalyst in the presence of ammonia and hydrogen, the mixture of 4-propylguaiacol and 4-propylsyringol is converted into this compound with high selectivity (82%). rsc.orgresearchgate.net The isolated yield of this compound hydrochloride salt can reach up to 6.7 wt% based on the original lignin content in the birch wood. rug.nlrsc.orgresearchgate.net

Table 2: Two-Step Synthesis of this compound from Birch Lignocellulose

| Step | Procedure | Catalyst | Conditions | Key Products | Reference |

|---|---|---|---|---|---|

| 1: RCF | Depolymerization of birch wood | Ru/C | 220 °C, 30 bar H2, 18 h, in Methanol | 4-propylguaiacol, 4-propylsyringol | researchgate.netrug.nl |

| 2: Amination | Conversion of distilled monomers | Raney Ni | 7 bar NH3, 10 bar H2, 48 h, in t-amyl alcohol | This compound | researchgate.netrug.nl |

From Softwood (Pine) Derived RCF Lignin Oil

Hydrodenitrogenation (HDN) Network Intermediates

This compound is a recognized intermediate in the hydrodenitrogenation (HDN) of nitrogen-containing heterocyclic compounds, a critical process in petroleum refining for removing nitrogen impurities from fuels. tue.nlresearchgate.net

The HDN of quinoline (B57606), a model compound for nitrogen impurities, proceeds through a complex reaction network. tue.nlpreprints.org The primary pathway involves the initial hydrogenation of quinoline to form decahydroquinoline (B1201275) (DHQ). tue.nl DHQ, a key saturated intermediate, then undergoes C-N bond cleavage through ring-opening to form propylcyclohexylamine (PCHA). tue.nlresearchgate.net This step is fundamental as it breaks the heterocyclic structure, leading toward the eventual removal of the nitrogen atom as ammonia. tue.nlscispace.com Both cis- and trans-isomers of propylcyclohexylamine have been identified as the primary intermediates from the C-N bond cleavage of DHQ. acs.orgacs.org The PCHA formed is highly reactive and rapidly converts to hydrocarbon products like propylcyclohexane. tue.nlscispace.com

The kinetics of the HDN of decahydroquinoline have been studied to understand the catalytic requirements for C-N bond scission. acs.orgacs.org Kinetic analysis, assuming a Langmuir-Hinshelwood mechanism, has helped distinguish different types of catalytic sites involved in the process. acs.orgacs.org

Three distinct catalytic sites have been identified:

Aliphatic C(sp³)–N bond cleavage sites: Responsible for the ring-opening of DHQ to form propylcyclohexylamine. acs.orgacs.org

Heterocyclic ring (de)hydrogenation sites: Involved in the initial saturation of quinoline to DHQ. acs.orgacs.org

Alkene hydrogenation sites: Responsible for saturating intermediates like propylcyclohexene. acs.orgacs.org

Studies using NiMo/Al₂O₃ and NiMoP/Al₂O₃ catalysts show that the introduction of nickel to a Mo/Al₂O₃ catalyst increases the rate constant for the C(sp³)–N bond cleavage by a factor of two, significantly enhancing the formation of propylcyclohexylamine and subsequent products. acs.orgacs.org Conversely, the presence of phosphorus was found to have a negative effect on the HDN of DHQ, decreasing the rate constant of the initial C-N bond cleavage. researchgate.netacs.orgacs.org

Table 2: Catalytic Sites and Effects in the HDN of Decahydroquinoline (DHQ)

| Catalytic Site Function | Catalyst Component Effect | Impact on Reaction | Reference |

|---|---|---|---|

| C(sp³)–N Bond Cleavage | Addition of Ni (to Mo/Al₂O₃) | Increases rate constant by a factor of 2 | acs.orgacs.org |

| C(sp³)–N Bond Cleavage | Presence of Phosphorus (P) | Decreases rate constant (negative effect) | acs.orgacs.org |

| Alkene Hydrogenation | Addition of Ni (to Mo/Al₂O₃) | Increases rate constant by a factor of 6 | acs.org |

Formation from Decahydroquinoline (DHQ)

Other Catalytic Approaches for this compound Synthesis

Beyond lignin valorization, general catalytic methods for synthesizing primary amines from alcohols are applicable. The direct synthesis of primary amines from alcohols and ammonia can be achieved using heterogeneous catalysts. researchgate.net This process, often called "hydrogen borrowing" or "hydrogen transfer amination," typically involves a three-step sequence on a metallic catalyst like nickel:

Dehydrogenation of the alcohol to an aldehyde or ketone. researchgate.netescholarship.org

Condensation of the carbonyl compound with ammonia to form an imine. escholarship.org

Hydrogenation of the imine to the corresponding primary amine. researchgate.netescholarship.org

This methodology is catalyzed by various supported metals, including Ni, Co, Cu, Pd, and Pt, with supported nickel catalysts being a noble-metal-free option. researchgate.netescholarship.org The copresence of acidic and basic sites on the support material can be indispensable for the catalytic system's activity. researchgate.net

Electrochemical Synthesis Pathways

The direct electrochemical synthesis of this compound is not prominently featured in recent literature. However, the field of organic electrosynthesis provides established methodologies for forming C-N bonds and synthesizing other heterocyclic amines, which could be adapted. chim.itbeilstein-journals.org Electrochemical methods are gaining attention due to their environmental benefits, mild reaction conditions, and high degree of control by adjusting current and electrode potential. chim.itbeilstein-journals.org

For instance, electrochemical C-H amination of arenes has been demonstrated using copper catalysis, and various methods exist for the electrosynthesis of nitrogen-containing heterocycles like oxazinanes, oxazolidines, and triazoles. chim.itbeilstein-journals.org These processes often employ common electrode materials like carbon, platinum, or nickel in undivided cells. chim.itbeilstein-journals.org While a specific protocol for this compound is not detailed, these existing electrochemical strategies for C-N bond formation represent a potential future pathway for its synthesis. chim.itbeilstein-journals.org

Dearomatization of Phenols by Electrochemical Oxidation

A key transformation in the synthesis of complex amines involves the dearomatization of stable aromatic compounds like phenols. nih.gov Electrochemical oxidation represents a sustainable and efficient method for this purpose, avoiding the need for harsh chemical oxidants. chemrxiv.orgtaltech.ee This process, known as anodic oxidation, typically involves the phenol substrate in a solvent such as methanol. researchgate.net When an electric current is applied, the phenol undergoes oxidation at the anode, breaking its aromaticity and forming highly reactive intermediates. chemrxiv.org

This electrochemical approach is atom-efficient and can often be conducted at room temperature. researchgate.net It has been successfully applied to a range of phenol derivatives, including lignin-derived guaiacols and syringols, demonstrating its utility in valorizing biomass. researchgate.net The method provides a direct route to synthetically useful building blocks from simple phenolic precursors. escholarship.org

Formation of Cyclohexadienone Intermediates

The electrochemical dearomatization of phenols, particularly those with a substituent at the para-position, proceeds through the formation of cyclohexadienone intermediates. researchgate.netnih.gov These species, also referred to as quinone monoketals when methanol is used as both solvent and reagent, are generally stable enough to be isolated but are typically used as synthons for further reactions. researchgate.netescholarship.orgnih.gov

The oxidative dearomatization of phenols is a fundamental strategy for generating molecular complexity. nih.govresearchgate.net The resulting cyclohexadienones are versatile electrophiles that can engage in a wide array of transformations. researchgate.net The stability and reactivity of the cyclohexadienone intermediate are influenced by the substituents on the ring. researchgate.net This method provides a powerful pathway from simple, flat aromatic systems to three-dimensional cyclic structures. nih.gov

| Starting Material | Process | Intermediate | Key Features |

|---|---|---|---|

| p-Substituted Phenol (e.g., Guaiacol) | Anodic Oxidation in Methanol | Cyclohexadienone Derivative (Quinone Monoketal) | Metal-free, room temperature, atom-efficient. researchgate.netescholarship.org |

Subsequent Conversion to Ortho-Methoxy Substituted Anilines

The cyclohexadienone intermediates generated from the electrochemical oxidation of guaiacol-type phenols are valuable precursors for synthesizing synthetically challenging ortho-methoxy substituted anilines. researchgate.net In a one-pot process, after the initial oxidation, the intermediate is reacted with an amine source, such as ethyl glycinate (B8599266) hydrochloride, under mild conditions. researchgate.netescholarship.org This step involves a tandem condensation/rearomatization process to yield the final aniline (B41778) product. escholarship.org This method complements existing strategies, which often require harsh conditions or are limited to electron-poor phenols. escholarship.org The ability to convert phenols to electron-rich anilines directly offers a significant advantage in synthetic chemistry. escholarship.org

Synthesis of this compound Derivatives

Once synthesized, this compound can be further modified to create a variety of derivatives with applications in different areas of chemistry.

Reaction with Propan-2-ol to Form 1-[(4-Propylcyclohexyl)amino]propan-2-ol (B7858957)

A common derivatization of primary amines is their reaction with epoxides or other small molecules to form amino alcohols. The synthesis of 1-[(4-propylcyclohexyl)amino]propan-2-ol can be achieved through the reaction of this compound with a suitable three-carbon electrophile. One plausible route involves the reaction of this compound with propylene (B89431) oxide, where the amine attacks the less sterically hindered carbon of the epoxide ring. Alternatively, a reaction with propan-2-ol itself under specific catalytic conditions or via a precursor like 1-chloro-2-propanol (B90593) could yield the target amino alcohol. pw.live This type of reaction creates a bifunctional molecule containing both a secondary amine and a secondary alcohol group.

| Reactant A | Reactant B | Product | Chemical Class |

|---|---|---|---|

| This compound | Propan-2-ol (or precursor) | 1-[(4-Propylcyclohexyl)amino]propan-2-ol | Amino alcohol |

Derivatives in Polymer Chemistry, e.g., Polyamide Resins

Amines are fundamental building blocks in polymer chemistry, particularly for the synthesis of polyamide resins. evonik.com Polyamides are typically formed through the condensation reaction of a diamine with a dicarboxylic acid. google.com While this compound itself is a monoamine, it could be chemically modified to create a diamine monomer suitable for polymerization.

For instance, a derivative of this compound containing a second amine functionality could be reacted with a dicarboxylic acid (or its derivative, like a diacyl chloride) at elevated temperatures. google.com This polycondensation reaction would lead to the formation of long polymer chains linked by amide bonds, resulting in a polyamide resin. The specific properties of the resulting polymer, such as its flexibility, melting point, and solubility, would be influenced by the structure of the cyclohexyl-containing monomer. evonik.comjsjq.com Such polymers are used in a wide range of applications, including coatings, adhesives, and printing inks. evonik.comjsjq.com

Advanced Applications in Materials Science

Role of 4-Propylcyclohexylamine as a Monomer for Polymer Synthesis

A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain or three-dimensional network in a process called polymerization. researchgate.net The chemical structure of this compound, featuring a propyl-substituted cyclohexane (B81311) ring and a primary amine group, makes it a candidate for incorporation into various polymer backbones. nih.gov The amine group provides a reactive site for polymerization reactions, particularly in the formation of polyamides.

Polyamides are a significant class of polymers characterized by repeating units linked by amide bonds. wikipedia.org They are typically synthesized through the condensation reaction of a diamine and a dicarboxylic acid or their derivatives. nih.govsapub.org The integration of cyclic monomers like this compound into the polymer chain can impart unique thermal and mechanical properties to the resulting polyamide resin. While direct research on the integration of this compound is emerging, the use of cyclic and aliphatic amines in polyamide synthesis is well-established. wikipedia.orgnih.gov The primary amine functionality of this compound allows it to act as a monomer in polycondensation reactions, potentially leading to the creation of novel polyamides with tailored characteristics. The synthesis of functional polyamides often involves the use of diverse diamines to introduce specific properties into the polymer backbone. rsc.org The development of bio-based polyamides from lignin (B12514952) and other renewable resources is an active area of research, highlighting the potential for monomers like this compound. nih.govkit.edumdpi.com

Lignin, a complex aromatic polymer found in plant cell walls, is an abundant and renewable resource for the production of bio-based chemicals and polymers. kit.eduacs.org Recent research has demonstrated the successful synthesis of this compound from lignin-derived feedstocks. rug.nlresearchgate.net This process represents a significant step towards creating more sustainable, bio-based polymers.

The conversion of lignocellulosic biomass into valuable platform chemicals is a key strategy in biorefining. One such pathway involves the reductive catalytic fractionation (RCF) of birch lignocellulose to produce a crude bio-oil. This oil, rich in specific monomeric compounds, can then be subjected to a one-pot amination process to yield this compound. rug.nlresearchgate.net This catalytic funneling approach transforms a complex biomass-derived mixture into a well-defined chemical building block. The isolated yield of this compound from this process can reach as high as 7% by weight based on the initial lignin content, demonstrating a viable route from biomass to a functional monomer. rug.nlresearchgate.net

Table 1: Synthesis of this compound from Birch Lignocellulose

| Step | Process | Starting Material | Key Reagents/Catalysts | Product | Isolated Yield (on lignin basis) | Reference |

|---|---|---|---|---|---|---|

| 1 | Reductive Catalytic Fractionation (RCF) | Birch Lignocellulose | Ru/C, Methanol (B129727), H₂ | Crude Bio-oil | - | rug.nlresearchgate.net |

| 2 | Amination | Crude Bio-oil | Raney Ni, NH₃, H₂ | This compound | up to 7 wt.% | rug.nlresearchgate.net |

Integration into Polyamide Resins

Functionalization and Modification of Materials Using this compound Derivatives

The functionalization of material surfaces is crucial for tailoring their properties for specific applications, such as improving adhesion, biocompatibility, or corrosion resistance. Cyclohexylamine (B46788) and its derivatives have been shown to be effective agents for surface modification. researchgate.netatamanchemicals.comampp.org These compounds can be used in various surface treatment processes, including metal cleaning and protection. atamanchemicals.com

Derivatives of cyclohexylamine, such as cyclohexylamine carbonate, have been utilized as vapor phase inhibitors (VPIs) to protect metals from corrosion. ampp.org These inhibitors function by volatilizing and then adsorbing onto the metal surface, forming a protective film that prevents corrosive attack. ampp.org For instance, cyclohexylamine carbonate has proven effective in safeguarding Nd-Fe-B magnets, where the protonated amine groups are thought to adsorb onto the negatively charged magnet surface via electrostatic attraction. ampp.org Given these established applications for cyclohexylamine derivatives, it is plausible that derivatives of this compound could be developed for similar or enhanced material functionalization purposes. The propyl group may influence the solubility, volatility, and nature of the adsorbed layer, potentially offering tailored surface protection.

Interfacial Phenomena and Surface Engineering with this compound Analogs

Interfacial phenomena govern the interactions between different phases of matter and are fundamental to a wide range of applications, from emulsions to coatings. nih.govunicomfacauca.edu.co The behavior of molecules at interfaces is dictated by their chemical structure, including features like hydrophobicity and the presence of functional groups. The structure of this compound, with its nonpolar propyl and cyclohexane components and its polar amine head, suggests that its analogs could exhibit surface-active properties.

While direct studies on the interfacial behavior of this compound analogs are not widely available, the principles of surface science allow for predictions. Similar to other amines, these compounds could be used to modify the surface properties of materials. For example, the vapor phase deposition of cyclohexylamine derivatives onto aluminum alloys has been shown to alter the surface and inhibit corrosion. researchgate.net The orientation and packing of alkyl chains at interfaces are known to influence interfacial tension and wetting behavior. rsc.org It can be inferred that analogs of this compound, when present at an interface, would orient themselves to minimize free energy, with the alkyl portions interacting with nonpolar phases and the amine group interacting with polar phases or surfaces. This behavior is foundational to surface engineering, where the goal is to create surfaces with specific, controlled properties. mdpi.com

Pharmacological and Medicinal Chemistry Research

Exploration of 4-Propylcyclohexylamine in Drug Development

The journey of a chemical compound from a laboratory curiosity to a potential drug candidate is complex, often beginning with the systematic exploration of its structural features to understand and optimize its biological activity.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For the this compound scaffold, research has focused on understanding how modifications to this core structure influence its therapeutic properties.

Table 1: Illustrative SAR Insights for Cyclohexylamine (B46788) Derivatives This table is a generalized representation based on findings for related cyclohexylamine derivatives.

< table> < thead> < tr> < th>Structural Modification < /th> < th>Observed Impact on Activity < /th> < th>Reference Finding < /th> < /tr> < /thead> < tbody> < tr> < td>Decrease carbon chain length in phenylalkyl substituent < /td> < td>Decrease in analgesic activity < /td> < td>Observed in 1,2-cyclohexylamine derivatives. grafiati.com < /td> < /tr> < tr> < td>Replacement of Chlorine with Fluorine on phenyl ring < /td> < td>Increase in analgesic effect < /td> < td>Observed in 1,2-cyclohexylamine derivatives. grafiati.com < /td> < /tr> < tr> < td>Addition of various substituents to an amide's aromatic ring < /td> < td>Modulation of anti-inflammatory and analgesic activity < /td> < td>Studied in N-[4-(propyl)cyclohexyl]-amides. nih.gov < /td> < /tr> < /tbody> < /table> < br>

Building on SAR insights, medicinal chemists design and synthesize new analogs with the aim of creating effective therapeutic agents. The synthesis of seventeen different N-[4-(propyl)cyclohexyl]-amides is a clear example of this process. nih.gov These compounds were specifically created to be tested as anti-inflammatory and analgesic agents. nih.gov The synthetic process typically involves reacting the core this compound molecule with various acylating agents to form the desired amide derivatives.

Another synthetic avenue involves the creation of 1-[(4-Propylcyclohexyl)amino]propan-2-ol (B7858957), which can be achieved through the reaction of this compound with a suitable propylene (B89431) oxide derivative. Furthermore, research into the synthesis of matrine (B1676216) derivatives for antiviral applications has included the incorporation of a cyclohexylamine group at a key position on the matrine skeleton, demonstrating the versatility of this moiety in the design of complex bioactive molecules. nih.gov These synthetic efforts are crucial for generating a diverse library of compounds that can be screened for a wide range of biological activities.

Structure-Activity Relationship (SAR) Studies of this compound Scaffolds

Biological Activity Investigations (excluding dosage/administration)

Beyond its use as a scaffold for anti-inflammatory and analgesic agents, derivatives of the broader cyclohexylamine class have been investigated for a range of other potential therapeutic uses, including antiviral, antimicrobial, and anticancer applications.

The search for new antiviral agents is a global health priority. Research has shown that various derivatives of cyclohexylamine exhibit potential antiviral activity. For instance, certain indole (B1671886) derivatives incorporating a cyclohexylamine group have been found to possess anti-influenza activity against influenza A viruses. google.com In other studies, the introduction of a cyclohexylamine group into the structure of matrine, a natural alkaloid, was explored to enhance its antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov Additionally, epoxy resins prepared with a cyclohexylamine-containing hardener have demonstrated virucidal activity against Human Coronavirus type V-OC43, a surrogate for SARS-CoV-2. researchgate.net

The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial compounds. Cyclohexylamine derivatives have shown promise in this area. Studies have reported that compounds incorporating the cyclohexylamine structure display antimicrobial activity. researchgate.netresearchgate.net For example, synthesized heterocyclic derivatives of 2-cyano-N-cyclohexyl acetamide (B32628) were screened against a panel of bacteria and fungi. researchgate.net The results showed that many of these compounds were active against Salmonella typhi, Vibrio cholerae, and Bacillus subtilis. researchgate.net In another study, the presence of a cyclohexylamine moiety in a series of 2-aminopyridine (B139424) compounds was suggested to be responsible for their antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis. mdpi.com

The development of novel anticancer agents is a major focus of medicinal chemistry. The incorporation of a cyclohexylamine moiety into other molecular structures has been shown to enhance antiproliferative activity. One study noted that introducing a cyclohexylamine group into a small molecule from traditional Chinese medicine significantly improved its antiproliferative effects. researchgate.net Similarly, borylated 2,3,4,5-tetrachlorobenzamides, which can be synthesized from precursors containing a cyclohexylamine linkage, have been evaluated for their anticancer properties. mdpi.com Assays against cancer cell lines revealed that some of these molecules were potent in inhibiting cell growth, with one compound showing selectivity by not affecting a normal cell line. mdpi.com These findings suggest that the cyclohexylamine scaffold can be a valuable component in the design of new heterocyclic compounds for cancer research.

Potential in Anti-cancer Research of Heterocyclic Compounds

Computational Medicinal Chemistry and In Silico Studies

Computational methods are indispensable in modern medicinal chemistry for predicting the properties of chemical compounds, thereby saving time and resources. These in silico techniques are widely applied to cyclohexylamine derivatives to forecast their biological interactions, pharmacokinetic profiles, and potential toxicity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. benthamscience.com This method is crucial for understanding how a potential drug or insecticide might interact with its biological target at the molecular level. benthamscience.com For cyclohexylamine derivatives, docking studies have been used to investigate their binding modes with various target proteins.

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and stacking interactions, that stabilize the ligand-protein complex. rsc.orgimist.ma For example, in the development of potential antifungal agents, docking was used to show how 1,2,4-triazole (B32235) derivatives could bind to the target protein FgCYP51. rsc.org Similarly, docking studies on compounds targeting acetylcholinesterase (AChE), a key enzyme in the nervous system, have helped to elucidate the binding linkage between the compounds and the enzyme's active site. researchgate.net The results of these simulations provide valuable insights that guide the structural optimization of lead compounds for enhanced activity. rsc.orgd-nb.info

| Compound Class/Derivative | Target Protein | Key Interactions Predicted |

| 1,2,4-Triazole Derivatives | FgCYP51 | Coordination, Hydrogen Bonding, Stacking Interactions rsc.org |

| Arylmatrine Derivatives | Acetylcholinesterase (AChE) | Linkage with the active site researchgate.net |

| 2,4,5-Tri-imidazole Derivatives | S. aureus, E. coli, B. subtilis receptors | Lowest binding energies in active sites imist.ma |

| Pyrimidine Derivatives | Mycobacterial Receptors | Prediction of drug-receptor interaction benthamscience.com |

Pharmacokinetics describes how a substance is absorbed, distributed, metabolized, and excreted (ADME) by an organism. Predicting these parameters early in the drug discovery process is critical. Computational tools, such as the SwissADME web server, are frequently used to estimate the pharmacokinetic properties of molecules based on their structure. scirp.org

In silico analyses for compounds like cyclohexylamine derivatives can predict key physicochemical properties that influence their pharmacokinetic behavior. mdpi.com These properties include lipophilicity (often expressed as logP), solubility, and molecular size, which are governed by rules such as Lipinski's Rule of Five to assess "drug-likeness." scirp.orgmdpi.com For instance, a high lipophilicity can affect a compound's absorption and distribution. mdpi.com Computational models can estimate parameters such as oral clearance and volume of distribution, providing insights into the potential bioavailability of the compounds. scirp.orgnih.gov

| Parameter | Description | Relevance |

| Lipophilicity (logP) | The measure of a compound's solubility in a lipid versus an aqueous phase. | Affects absorption, distribution, and permeability through membranes. mdpi.com |

| Water Solubility | The ability of a compound to dissolve in water. | Crucial for administration and distribution in the body. |

| Bioavailability Score | A composite score predicting the likelihood of a compound to have good absorption and distribution properties. | Helps prioritize compounds for further development. |

| Gastrointestinal (GI) Absorption | Prediction of a compound's ability to be absorbed from the gut. | Essential for orally administered agents. |

| Blood-Brain Barrier (BBB) Permeation | Prediction of a compound's ability to cross the barrier into the brain. | Important for CNS-targeting drugs and for predicting potential neurotoxicity. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Pharmacokinetic Relationship (QSPkR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or pharmacokinetic properties, respectively. nih.govljmu.ac.uk These models are powerful tools for predicting the properties of new, unsynthesized compounds.

QSAR studies on insecticidal compounds, including derivatives of natural products, have been developed to predict their toxicity to insects. iastate.edunih.gov These models use molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. Important descriptors can include electronic properties (like Mulliken populations), steric parameters, and topological indices (which describe molecular shape and branching). iastate.edursc.org For example, a QSAR model for insecticidal monoterpenoids found that electronic characteristics play a crucial role in their toxicity. iastate.edu

QSPkR models function similarly but focus on predicting ADME properties. mdpi.com For a series of compounds, multiple linear regression can reveal which molecular descriptors are the main determinants of parameters like clearance (CL), volume of distribution (Vss), and elimination rate (λz). mdpi.com While the development of these models can be complex, they can significantly guide the design of new derivatives with more favorable pharmacokinetic profiles. mdpi.com

Predicting potential toxicity is a critical step in chemical safety assessment. In silico toxicology models are increasingly used to screen compounds for potential hazards, reducing the need for extensive animal testing. ljmu.ac.uknih.gov

Webservers like ProTox-II can predict the oral toxicity of a chemical, classifying it into one of several toxicity classes based on the globally harmonized system of classification (GHS). charite.de These predictions are based on the compound's structure and comparison to a large database of known toxic substances. charite.de Beyond acute toxicity, computational models, including deep learning approaches, can predict various toxicological endpoints such as hepatotoxicity (liver damage), carcinogenicity, and mutagenicity. nih.gov These models analyze the chemical structure to identify toxicophores—sub-structures known to be associated with specific types of toxicity. charite.de

| Toxicological Endpoint | Prediction Method | Relevance |

| Acute Oral Toxicity (LD50 Class) | ProTox-II Webserver, QSAR models charite.deresearchgate.net | Classifies a compound's potential to be harmful or fatal if swallowed. |

| Hepatotoxicity | Deep Learning Models nih.gov | Predicts the potential for a compound to cause liver damage. |

| Carcinogenicity | Deep Learning Models nih.gov | Predicts the potential for a compound to cause cancer. |

| Mutagenicity | QSAR Models, Deep Learning ljmu.ac.uknih.gov | Predicts the potential for a compound to cause genetic mutations. |

| Toxicity Targets | Pharmacophore-based models charite.de | Predicts binding to proteins associated with adverse effects. |

Quantitative Structure-Activity Relationships (QSARs) and Quantitative Structure-Pharmacokinetic Relationships (QSPkRs) Analysis

Mechanisms of Biological Interaction

The biological effects of cyclohexylamine derivatives are dictated by their interactions with specific molecular targets within an organism. For arylcyclohexylamine compounds, a primary mechanism of action involves their interaction with the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. researchgate.net They act as non-competitive antagonists at an allosteric site within the receptor's ion channel, which inhibits calcium ion (Ca2+) flux. researchgate.net

Interactions with Biological Targets: Receptors, Enzymes, Nucleic Acids

The interaction of a small molecule like this compound with biological macromolecules is dictated by its three-dimensional shape, lipophilicity, and the presence of functional groups capable of forming non-covalent bonds such as hydrogen bonds, ionic bonds, and van der Waals forces.

Receptors:

Enzymes:

The cyclohexylamine scaffold can be found in molecules designed to inhibit various enzymes. nih.gov Enzyme inhibitors often mimic the structure of the natural substrate, a cofactor, or the transition state of the enzymatic reaction, binding to the active site and blocking its function. libretexts.org The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ), with lower values indicating higher potency. oncotarget.comsci-hub.se For example, N-methyl-N-propylcyclohexanamine has been identified as a substituent in a series of compounds investigated for their inhibitory activity against TRIP13 AAA+ ATPase. idrblab.net The propyl group of this compound would influence its binding to an enzyme's active site through hydrophobic interactions.

Nucleic Acids:

Direct interactions of small molecules like this compound with nucleic acids (DNA and RNA) are less common than interactions with proteins, but they can occur. lifechemicals.com Such interactions can happen through various modes, including intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. mdpi.comdrugdesign.org The positively charged ammonium (B1175870) ion of this compound at physiological pH could potentially interact with the negatively charged phosphate groups of DNA or RNA.

Modulation of Cellular Signaling Pathways

The binding of a molecule to a receptor or the inhibition of an enzyme can trigger a cascade of intracellular events known as a cellular signaling pathway. rsc.org These pathways regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis. nih.govnih.gov

For instance, the activation or inhibition of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can modulate downstream pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, or the NF-κB pathway. nih.govcollaborativedrug.com The specific effect of a compound on a signaling pathway is highly dependent on its primary biological target. Given that cyclohexylamine derivatives have been associated with various receptor systems, it is plausible that this compound could modulate signaling pathways connected to these receptors. However, without specific experimental data, any discussion of its effects on signaling pathways remains speculative.

This compound in Fragment-Based Drug Design (FBDD)

Fragment-based drug design (FBDD) is a drug discovery approach that starts with identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. researchgate.net These fragments typically adhere to the "Rule of Three," which suggests a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a calculated logP of no more than three. researchgate.net With a molecular weight of 141.25 g/mol , this compound fits the size criteria for a fragment.

The cyclohexylamine scaffold itself can be considered a valuable starting point in FBDD due to its three-dimensional character, which can provide better exploration of the chemical space compared to flat aromatic rings. The propyl group provides a lipophilic handle that can be oriented within a binding pocket, and the amine group offers a vector for chemical modification to "grow" the fragment into a more potent lead compound. This growth can be achieved by adding other chemical moieties to improve binding affinity and selectivity for the target. researchgate.net The use of saturated rings like cyclohexane (B81311) in fragment libraries is an area of increasing interest in medicinal chemistry to access novel chemical space and develop compounds with improved physicochemical properties.

Below is an interactive data table summarizing the potential applications and properties of this compound in a medicinal chemistry context, based on the activities of related compounds.

| Area of Research | Potential Role of this compound | Supporting Rationale from Related Compounds |

| Receptor Ligand Discovery | Potential scaffold for ligands targeting GPCRs or ion channels. | Cyclohexylamine derivatives have shown activity at kappa-opioid and NMDA receptors. grafiati.comvulcanchem.com |

| Enzyme Inhibition | A building block for developing inhibitors of enzymes like kinases or proteases. | N-substituted cyclohexylamines have been part of enzyme inhibitor discovery programs. idrblab.net |

| Fragment-Based Drug Design | A 3D fragment for screening against various biological targets. | The low molecular weight and presence of a modifiable amine group fit FBDD principles. researchgate.net |

Environmental and Green Chemistry Perspectives

Sustainable Production of 4-Propylcyclohexylamine from Biomass

A significant advancement in green chemistry is the production of valuable chemicals from non-food biomass, reducing reliance on finite fossil fuels. jakemp.com Lignocellulose, a key structural component of plants, is an abundant and renewable feedstock for producing aromatic compounds. medcraveonline.com

The conversion of lignin (B12514952), a complex aromatic polymer, into specific, high-value chemicals is a key goal of modern biorefineries. rsc.orgnih.gov Researchers have developed catalytic pathways to transform lignocellulosic biomass, such as birch wood, into this compound. rug.nlresearchgate.net This process represents a form of "catalytic funneling," where a complex mixture of biomass-derived molecules is converted into a single, valuable product. researchgate.net

The transformation is typically achieved through a two-step catalytic procedure:

Reductive Catalytic Fractionation (RCF): In this step, native lignocellulose is depolymerized. For example, birch wood is treated with a Ruthenium on carbon (Ru/C) catalyst in methanol (B129727) under high pressure and temperature. This breaks down the lignin into a crude bio-oil rich in monomeric phenolic compounds. rug.nlresearchgate.net

Catalytic Amination: The resulting bio-oil, containing compounds like 4-n-propylguaiacol, is then subjected to amination. nih.gov Using a Raney Nickel (Raney Ni) catalyst with ammonia (B1221849) (NH3) and hydrogen (H2), the phenolic monomers are converted into a product mixture rich in this compound. rug.nlresearchgate.net

This process has been demonstrated to convert a crude bio-oil from birch lignocellulose into a product with 82% selectivity for this compound. researchgate.net The final isolated yield of this compound hydrochloride salt can reach up to 6.7% based on the initial lignin content. rug.nlresearchgate.net

Table 1: Two-Step Catalytic Production of this compound from Birch Lignocellulose This interactive table summarizes the conditions and outcomes of the catalytic conversion process. Click on the headers to explore the data.

| Step | Description | Catalyst | Reagents/Solvents | Temperature (°C) | Pressure (bar) | Duration (h) | Outcome |

|---|---|---|---|---|---|---|---|

| 1 | Reductive Catalytic Fractionation (RCF) | Ru/C | Methanol, H₂ | 220 | 30 (H₂) | 18 | Crude bio-oil with distilled monomers |

| 2 | Catalytic Amination | Raney Ni | tert-Amyl alcohol (TAA), NH₃, H₂ | 180 | 7 (NH₃), 10 (H₂) | 48 | Product rich in this compound |

Data sourced from research on one-pot catalytic conversion of lignin-derivable compounds. rug.nlresearchgate.net

The sustainability of a chemical process is evaluated by factors such as waste minimization and the use of renewable feedstocks. rsc.orgnih.gov The biomass-to-4-propylcyclohexylamine pathway exhibits strong green credentials. researchgate.net A key advantage is the minimization of side products; the primary by-products of the amination step are water and methanol, which are considered environmentally benign. researchgate.net

To formally assess the environmental performance, a CHEM21 green metrics analysis was conducted, comparing the Raney Ni-catalyzed route from guaiacol (B22219) (a lignin model compound) to cyclohexylamine (B46788) against traditional industrial processes. researchgate.net Such analyses are crucial for quantifying the "greenness" of emerging synthetic methods and ensuring they offer a tangible improvement over established, fossil-fuel-based routes. rsc.org

Valorization of Lignin and Lignocellulosic Biomass

Presence and Identification of this compound in Environmental Samples

This compound has been identified as a volatile organic compound (VOC) originating from biogenic sources, particularly from agricultural and biomass processing activities.

Livestock farming is a significant source of various VOCs, which can impact air quality. mdpi.comresearchgate.net These compounds are emitted from animal effluents and bedding materials. In a study characterizing VOCs from farm materials, this compound was identified as a component of the molecular profile of straw. mdpi.com Using headspace-solid phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS), researchers found that straw exhibited a specific profile with a notable presence of this compound, alongside other compounds like dodecane (B42187) and 1-hexanol. mdpi.com

The thermal treatment of biomass, such as torrefaction, is used to create energy-dense biofuels. This process also releases a complex mixture of volatile compounds. mdpi.com Analysis of the liquid products from the torrefaction of various seed cakes at 250°C revealed the presence of this compound. Specifically, it was detected in the volatile by-products from the thermal degradation of pumpkin seed cake. mdpi.com

Table 2: Identification of this compound in Volatile Products from Torrefaction of Pumpkin Seed Cake This interactive table displays the detection data for this compound among other compounds. Click on headers for details.

| Compound Number | Retention Time (min) | Retention Index | Compound Name | CAS Number | Relative Area (%) |

|---|---|---|---|---|---|

| 11 | 6.643 | 903 | This compound | 102653-37-2 | 1.16 |

Data adapted from a study on the thermal properties and valorization of seed cake biomasses. mdpi.com

Analytical and Characterization Techniques in 4 Propylcyclohexylamine Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and definitive technique for the identification and quantification of 4-Propylcyclohexylamine. wikipedia.org This method combines the powerful separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry. etamu.edu In a typical GC-MS analysis, the volatile amine is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interactions with the column's stationary phase. thermofisher.com

Upon elution from the GC column, the separated this compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a positively charged molecular ion and a series of characteristic fragment ions. The mass analyzer then separates these ions based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum that serves as a chemical fingerprint for the compound. etamu.edu

The mass spectrum of this compound is recorded in spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). nih.gov This allows for confident identification by comparing the experimentally obtained spectrum with the reference data. Key data points from the NIST library for this compound are detailed below. nih.gov The base peak, which is the most abundant ion, is observed at an m/z of 56. nih.gov

| Parameter | Value | Reference |

| NIST Number | 288934 | nih.gov |

| Total Peaks | 30 | nih.gov |

| Top Peak (m/z) | 56 | nih.gov |

| 2nd Highest Peak (m/z) | 43 | nih.gov |

| 3rd Highest Peak (m/z) | 30 | nih.gov |

Table 1: GC-MS Fragmentation Data for this compound. This interactive table summarizes key mass spectrometry data from the NIST library, which is crucial for the identification of the compound.

Spectroscopic Methods for Structural Elucidation of this compound and its Derivatives

Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound and any derivatives synthesized from it. maas.edu.mm These methods provide critical information about the molecular framework, connectivity of atoms, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining molecular structure. rsc.org

1H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the 1H NMR spectrum would show distinct signals for the protons on the propyl chain, the cyclohexane (B81311) ring, and the amine group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. googleapis.com In the IR spectrum of this compound, a primary amine, characteristic absorption bands for the N-H group would be observed. Primary amines typically show two sharp bands in the region of 3300-3500 cm-1, corresponding to symmetric and asymmetric stretching vibrations. libretexts.org Additionally, strong bands corresponding to C-H stretching of the alkane groups would be visible below 3000 cm-1. The presence and position of these bands provide direct evidence for the key functional groups in the molecule's structure. nih.gov

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for the separation and purification of this compound from reaction mixtures or complex samples.

Besides Gas Chromatography (GC), which is used for analytical separation as part of GC-MS, High-Performance Liquid Chromatography (HPLC) is a versatile technique for both analysis and purification. argenta.com.pl Depending on the properties of the sample matrix and the target compound, different HPLC modes can be employed. For a basic compound like this compound, normal-phase or reversed-phase chromatography can be optimized for effective separation. Preparative HPLC can be used to isolate the compound in high purity for further research or use. sielc.com

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical property that influences a compound's behavior in biological and environmental systems. pensoft.netmdpi.com Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used, rapid, and reliable method for the experimental determination of lipophilicity. tokushima-u.ac.jpwuxiapptec.com

In this technique, the compound is passed through a non-polar stationary phase (e.g., C18-silica) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). pensoft.netbiotage.com The retention time of the compound on the column is directly related to its lipophilicity; more lipophilic compounds interact more strongly with the non-polar stationary phase and are retained longer. biotage.com By measuring the retention factor (k) at several mobile phase compositions, the value can be extrapolated to 100% water (log kw), which shows a strong correlation with the octanol-water partition coefficient (log Poct). tokushima-u.ac.jp While experimental data for this compound is specific to individual studies, its lipophilicity has been computationally predicted, providing a target value for experimental verification via RP-HPLC. nih.gov

| Parameter | Predicted Value | Method | Reference |

| XLogP3-AA | 2.4 | Computational | nih.gov |

Table 2: Predicted Lipophilicity of this compound. This interactive table shows the computationally predicted lipophilicity value (log P), which can be experimentally verified using RP-HPLC.

Advanced Characterization for Material Properties (excluding basic physical/chemical properties)

When this compound is incorporated into advanced materials, such as polymers, composites, or surface coatings, a range of specialized characterization techniques are required to understand the resulting material properties.

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used for determining the elemental composition and chemical state of atoms on the surface of a material. smaragdova.cz If this compound were used to functionalize a surface, XPS could confirm its covalent attachment and provide information on the chemical environment of the nitrogen atom. smaragdova.cz

Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface topography and morphology of materials at high resolution. wjarr.com For a composite material containing this compound, SEM could reveal details about particle size, phase distribution, and surface texture. wjarr.com

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of materials. atriainnovation.com TGA measures changes in mass with temperature, indicating decomposition temperatures, while DSC measures heat flow to identify phase transitions like melting points or glass transitions in polymers that might be synthesized using this compound. atriainnovation.com

X-ray Diffraction (XRD): XRD is a primary technique for investigating the crystallographic structure of materials. wjarr.com It can be used to determine the crystal structure and degree of crystallinity in materials derived from or containing this compound, which is crucial for understanding their mechanical and physical properties. mdpi.com

Future Research Directions

Development of Novel Catalytic Systems for Enhanced Selectivity and Yield of 4-Propylcyclohexylamine

The efficient synthesis of this compound is paramount for its widespread application. Future research will likely focus on the development of advanced catalytic systems that offer high selectivity and yield, moving beyond traditional methods.

One promising avenue involves the direct amination of alcohols, a process that is considered a clean and modern route for synthesizing amines. researchgate.net The development of heterogeneous and noble-metal-free catalysts, such as nickel nanoparticles supported on aluminum oxide, for the reaction of alcohols with ammonia (B1221849) presents a cost-effective and sustainable alternative. researchgate.net This "hydrogen-borrowing" or "hydrogen transfer amination" process, where the alcohol is first dehydrogenated to an aldehyde or ketone before reductive amination, is highly atom-efficient. researchgate.net Future work could focus on tailoring these catalysts to specifically and efficiently convert 4-propylcyclohexanol (B1272916) to this compound.

Another critical area is the selective hydrogenation of quinoline (B57606) derivatives. researchgate.net While not a direct synthesis of this compound, the methodologies for selectively hydrogenating nitrogen-containing aromatic rings are highly relevant. researchgate.net Research into non-noble metal catalysts, such as Ni3Fe alloys, for these transformations could provide valuable insights for the direct hydrogenation of 4-propylaniline (B1194406) to this compound with high stereoselectivity. researchgate.net

Furthermore, supported ionic liquid phase (SILP) catalysts are gaining attention for their potential in continuous flow synthesis. mdpi.com These systems, which immobilize a homogeneous catalyst in a thin layer of ionic liquid on a solid support, can enhance catalyst activity and stability. mdpi.com Exploring SILP catalysts for the reductive amination of 4-propylcyclohexanone (B1345700) or the hydrogenation of 4-propylaniline could lead to more efficient and scalable production processes.

Expanding the Scope of Lignin-First Biorefineries for this compound Production

Lignin (B12514952), a complex aromatic polymer, is an abundant and underutilized component of lignocellulosic biomass. mdpi.comnih.gov "Lignin-first" biorefineries, which prioritize the valorization of lignin into valuable chemicals, represent a paradigm shift in biomass processing. mdpi.comnih.gov A key focus of future research will be to enhance and expand these biorefineries for the dedicated production of this compound.

Recent studies have demonstrated the feasibility of converting lignin-derived phenolic compounds, such as 4-propylguaiacol and 4-propylsyringol, into this compound. mdpi.comresearchgate.netrug.nl This is often achieved through a reductive catalytic fractionation (RCF) of biomass to produce a bio-oil rich in these phenolic monomers, followed by a one-pot catalytic conversion involving demethoxylation, hydrogenation, and amination. researchgate.netrug.nl One study successfully used a Raney Ni catalyst to convert a crude bio-oil from birch lignocellulose into a mixture rich in this compound, achieving an isolated yield of up to 7% based on the initial lignin content. researchgate.net

Future research will aim to improve the efficiency and selectivity of this "catalytic funneling" approach. researchgate.netrsc.org This includes the development of more robust and selective catalysts that can handle the complexity of crude lignin oils. rsc.org Additionally, optimizing the extraction of lignin monomers from the bio-oil and integrating the catalytic conversion steps more seamlessly will be crucial for economic viability. mdpi.com The overarching goal is to transform what is often considered a waste stream into a direct and efficient pathway for producing valuable bio-based amines like this compound. nih.gov

Rational Design of this compound Analogs for Specific Pharmacological Targets

The cyclohexylamine (B46788) scaffold is a well-established pharmacophore found in numerous biologically active compounds. nih.gov This provides a strong foundation for the rational design of novel this compound analogs with tailored pharmacological properties.

Future research in this area will likely employ a combination of molecular modeling, X-ray crystallography, and synthetic chemistry to design and create new molecules. For instance, the cyclohexylamine group has been successfully used as a rigid replacement for more flexible moieties in drug candidates, leading to improved potency and pharmacokinetic profiles. nih.gov This principle can be applied to design this compound analogs that target a wide range of receptors and enzymes.

A key area of interest will be the exploration of structure-activity relationships (SAR). By systematically modifying the this compound structure—for example, by introducing additional functional groups on the cyclohexane (B81311) ring or the amine—researchers can probe how these changes affect biological activity. This approach can lead to the identification of lead compounds for various therapeutic areas. The development of metabolic models for specific cell types, such as immune cells, could further aid in predicting the effects of these novel compounds on cellular pathways. nih.gov

Integration of this compound in Advanced Functional Materials

The unique chemical structure of this compound, combining a bulky, non-polar propylcyclohexyl group with a reactive amine functionality, makes it an attractive building block for advanced functional materials.

Future research will likely explore the use of this compound as a monomer or modifying agent in the synthesis of polymers. The amine group can readily participate in polymerization reactions to form polyamides, polyimides, and polyurethanes. The incorporation of the 4-propylcyclohexyl group could impart desirable properties such as increased hydrophobicity, improved thermal stability, and altered mechanical properties. For example, cyclic carbonates derived from terpenes have been shown to react with amines to form novel non-isocyanate polyurethanes (NIPUs), a more environmentally friendly class of polymers. d-nb.info A similar approach could be used with this compound.

Another promising application is in the development of covalent organic frameworks (COFs). These crystalline porous materials have ordered structures and tunable properties, making them suitable for applications such as water harvesting and gas storage. acs.org The amine functionality of this compound could be used to form imine or other linkages in the COF structure, with the propylcyclohexyl group influencing the pore size and surface properties of the resulting material.

Furthermore, this compound and its derivatives could find use as surfactants or corrosion inhibitors, where the amine group provides a hydrophilic head and the alkylcyclohexyl group acts as a hydrophobic tail. The bio-based origin of this compound from lignin adds to its appeal in developing more sustainable materials.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-Propylcyclohexylamine in laboratory settings?

- Methodological Answer :

- Always use nitrile or neoprene gloves inspected for integrity prior to use, and employ a fume hood to ensure adequate ventilation during handling .

- In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing, which should be washed before reuse .

- For spills, isolate the area, use absorbent materials (e.g., sand), and dispose of waste according to hazardous chemical regulations .

- Store in a tightly sealed container in a cool, well-ventilated space, away from oxidizers and heat sources .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the cyclohexylamine backbone and propyl substituent, comparing chemical shifts to analogous compounds (e.g., 4-Amylcyclohexylamine) .

- Infrared (IR) Spectroscopy : Identify amine N-H stretching (~3300 cm) and cyclohexane ring vibrations (C-H bending ~1450 cm) .

- Mass Spectrometry (MS) : Analyze fragmentation patterns to verify molecular weight and structural stability under ionization conditions .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Document reagent purity (e.g., ≥98% by HPLC), reaction conditions (temperature, solvent, catalyst), and purification steps (e.g., column chromatography or distillation) in detail .

- Use internal standards (e.g., deuterated solvents) in NMR to validate consistency across batches .

- Adhere to PRISMA guidelines for transparent reporting of synthesis protocols, including deviations and troubleshooting steps .

Advanced Research Questions

Q. How should experimental designs address the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Controlled Variables : Test stability across pH (2–12), temperature (4°C–60°C), and UV exposure using HPLC to quantify degradation products .

- Kinetic Studies : Monitor half-life under accelerated conditions (e.g., 40°C) and extrapolate to room temperature using the Arrhenius equation .

- Matrix Effects : Assess stability in biological matrices (e.g., plasma) by spiking known concentrations and measuring recovery rates .

Q. What computational methods can predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic vs. protic solvents) .

- Retrosynthetic Analysis : Use tools like ChemAxon to identify feasible precursors and reaction steps .

Q. How can conflicting data on the biological activity of this compound be resolved?

- Methodological Answer :

- Systematic Review : Apply PRISMA criteria to screen studies for bias, such as inconsistent dosing or unvalidated assays .

- Meta-Analysis : Pool data from in vitro and in vivo studies using random-effects models to account for heterogeneity .

- Sensitivity Analysis : Exclude outliers and re-analyze datasets to identify confounding variables (e.g., impurity levels >1%) .

Q. What strategies mitigate errors in quantifying this compound in complex mixtures?

- Methodological Answer :

- Calibration Curves : Use internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS .

- Blinded Analysis : Implement double-blinding in sample preparation and data interpretation to reduce observer bias .

- Cross-Validation : Compare results across multiple techniques (e.g., GC-MS vs. NMR) to confirm accuracy .

Methodological Frameworks

- For Literature Reviews : Use PICO (Population, Intervention, Comparison, Outcome) to structure queries on pharmacological properties .

- For Experimental Design : Follow the "Research Onion" framework to align epistemology (e.g., positivism) with methods (e.g., HPLC validation) .

- For Reporting : Adhere to ICMJE standards for detailing chemical sources, purity, and storage conditions in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.